molecular formula C11H17Cl2N3O B2835316 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride CAS No. 2138264-43-2

2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride

Cat. No.: B2835316
CAS No.: 2138264-43-2
M. Wt: 278.18
InChI Key: BGFYRLFBECZNFN-UHFFFAOYSA-N
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Description

2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride is a high-purity chemical compound intended for research use only. It is not intended for diagnostic or therapeutic applications. This benzodiazole derivative is of significant interest in medicinal chemistry and oncology research. Compounds featuring the 1,3-benzodiazole (benzimidazole) scaffold are extensively investigated for their potential to interact with key biological targets . Specifically, research into analogous 2-aminobenzothiazole and benzodiazole derivatives has demonstrated their promise as scaffolds for developing novel anticancer agents . These related compounds have shown potent antiproliferative activity in vitro against a range of human cancer cell lines, including lung (A549) and breast (MCF-7) carcinomas . The mechanism of action for such compounds often involves the inhibition of critical enzymes in cell signaling pathways. Research suggests that structurally similar molecules can suppress the activity of kinases within the PI3K/AKT/mTOR pathway, a frequently dysregulated signaling network in cancer that governs cell proliferation, survival, and metabolism . Some derivatives have also been reported to affect other targets, such as CDK2, EGFR, and p42/44 MAPK, indicating a potential multi-targeted mechanism for inhibiting tumor growth . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel heterocyclic compounds for biological screening . It also serves as a valuable reference standard in analytical studies and a pharmacophore for designing and developing new inhibitors of cancer-related enzymes.

Properties

IUPAC Name

2-amino-3-(benzimidazol-1-yl)-2-methylpropan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14;;/h2-5,8,15H,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFYRLFBECZNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)(CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: The compound can be prepared by the condensation of 1H-1,3-benzodiazole with 2-methyl-3-aminopropan-1-ol under acidic conditions.

  • Reduction Reaction: Another method involves the reduction of 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its amine derivatives.

  • Substitution: Substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids and ketones.

  • Reduction Products: Reduction can produce amines and alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

Imidazole () and triazole () analogs prioritize smaller heterocycles, which may enhance metabolic stability or solubility .

Functional Group Differences :

  • The alcohol group in the target compound contrasts with the ester in , affecting hydrophilicity and reactivity. Alcohols are more polar but less prone to hydrolysis than esters.
  • The diamine in ’s compound enables dual protonation sites, whereas the target’s branched amine-alcohol backbone may restrict conformational flexibility .

Salt Formation :

  • All compounds feature dihydrochloride salts, improving aqueous solubility. The target’s two HCl molecules likely protonate the primary amine and possibly the benzodiazolyl nitrogen.

Molecular Weight and Solubility Trends

  • The target compound’s higher molecular weight (~290.9 g/mol) compared to the imidazole analog (205.64 g/mol) reflects the benzodiazolyl group’s contribution.
  • Dihydrochloride salts universally enhance water solubility, critical for pharmacokinetic optimization.

Biological Activity

2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The chemical formula for this compound is C11H15N3O2HClC_{11}H_{15}N_3O\cdot 2HCl with a molecular weight of 205.26 g/mol. It is characterized by the presence of a benzodiazole moiety, which is often linked to various biological activities.

PropertyValue
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
CAS Number2138264-43-2

Antimicrobial Activity

Research has indicated that compounds similar to 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol exhibit significant antimicrobial properties. For instance, studies have shown that benzodiazole derivatives can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for various derivatives were evaluated, revealing potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. A study evaluating various benzodiazole derivatives demonstrated that certain analogs exhibited cytotoxic effects against cancer cell lines such as PC-3 (prostate cancer) and SK-LU-1 (lung cancer). These compounds showed better efficacy compared to standard chemotherapeutics like cisplatin . The mechanism of action is believed to involve the inhibition of topoisomerase enzymes, crucial for DNA replication and repair.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit topoisomerases, which are essential for DNA replication.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways.
  • Antioxidant Activity : Some studies suggest that benzodiazole derivatives possess antioxidant properties, helping to mitigate oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several benzodiazole derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, with MIC values comparable to those of conventional antibiotics .

Case Study 2: Anticancer Activity

In a recent study focused on anticancer activity, 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol was tested against multiple cancer cell lines. The results showed that it induced apoptosis in PC-3 cells through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : To confirm proton environments (e.g., benzodiazole aromatic protons, methyl groups) .
  • X-ray Crystallography (SHELX) : For resolving crystal structure and hydrogen bonding patterns (critical for salt stability) .
  • HPLC : To validate purity and identify by-products .

Basic: How can researchers assess the compound’s stability under experimental conditions (e.g., pH, temperature)?

Methodological Answer:

  • pH Stability :
    • Conduct accelerated degradation studies by incubating the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify using UV-Vis spectroscopy .
  • Thermal Stability :
    • Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions .
  • Light Sensitivity :
    • Expose to UV/VIS light (300–800 nm) and track photodegradation products via LC-MS .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting receptor binding affinities)?

Methodological Answer:

Experimental Replication :

  • Standardize assay conditions (e.g., buffer composition, cell lines) to minimize variability .

Meta-Analysis :

  • Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .

Structural Validation :

  • Confirm compound identity and purity via X-ray crystallography or high-resolution mass spectrometry (HRMS) to rule out structural misassignment .

Q. Example Data Conflict :

  • notes incomplete mechanistic elucidation, while suggests receptor antagonism. Resolve by performing competitive binding assays with labeled ligands (e.g., radioligand displacement) .

Advanced: What computational approaches are recommended for studying interactions with biological targets?

Methodological Answer:

Molecular Docking (AutoDock Vina, Schrödinger) :

  • Model interactions between the benzodiazole moiety and receptor active sites (e.g., GPCRs or enzymes). Prioritize binding poses with the lowest Gibbs free energy .

Molecular Dynamics (MD) Simulations (GROMACS) :

  • Simulate ligand-receptor complexes over 100+ ns to assess stability of interactions and identify key residues .

QSAR Modeling :

  • Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. Key Insight :

  • The chlorophenyl group () may enhance hydrophobic interactions, while the amine group facilitates hydrogen bonding .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Core Modifications :

  • Synthesize analogs with substituents on the benzodiazole ring (e.g., electron-withdrawing groups) to assess impact on receptor affinity .

Functional Group Swapping :

  • Replace the methylpropanol group with alternative linkers (e.g., ethyl, propyl) to study steric effects .

Biological Testing :

  • Use standardized assays (e.g., IC50 determination in enzyme inhibition or cell viability assays) to rank derivatives .

Q. Example SAR Table :

DerivativeSubstituentActivity (IC50, nM)
ParentNone120
Derivative A-NO245
Derivative B-OCH390

Advanced: What experimental strategies validate the scalability of synthesis protocols?

Methodological Answer:

Process Optimization :

  • Transition from batch to flow chemistry for steps requiring precise temperature control (e.g., benzodiazole ring formation) .

Green Chemistry Metrics :

  • Calculate E-factor (kg waste/kg product) and atom economy to ensure sustainability .

Reproducibility Testing :

  • Validate protocols across multiple labs, documenting yield and purity variability .

Q. Critical Parameter :

  • Salt formation (HCl) must maintain stoichiometric control to avoid excess acid, which can degrade the product .

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